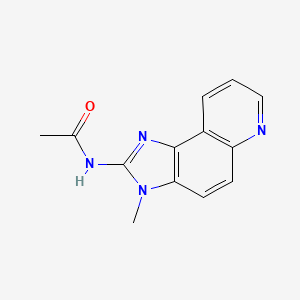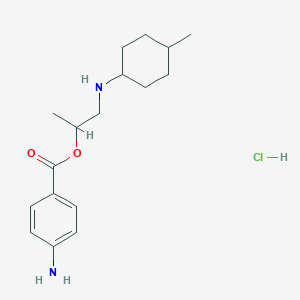
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.861 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group, a propyl chain, and a methylcyclohexyl group, all connected to an azanium chloride moiety.
Vorbereitungsmethoden
The synthesis of 2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with propylene oxide to form 2-(4-aminobenzoyl)oxypropylamine. This intermediate is then reacted with 4-methylcyclohexylamine to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride involves its interaction with specific molecular targets and pathways. The aminobenzoyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The propyl and methylcyclohexyl groups contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride can be compared with similar compounds such as:
2-(4-Aminobenzoyl)oxyethyl-(4-methylcyclohexyl)azanium chloride: This compound has a shorter ethyl chain instead of the propyl chain, which may affect its reactivity and biological activity.
2-(4-Aminobenzoyl)oxypropyl-(4-ethylcyclohexyl)azanium chloride: This compound has an ethyl group on the cyclohexyl ring instead of a methyl group, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
69780-90-1 |
|---|---|
Molekularformel |
C17H27ClN2O2 |
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
1-[(4-methylcyclohexyl)amino]propan-2-yl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-12-3-9-16(10-4-12)19-11-13(2)21-17(20)14-5-7-15(18)8-6-14;/h5-8,12-13,16,19H,3-4,9-11,18H2,1-2H3;1H |
InChI-Schlüssel |
CDQFABCQCMKYLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)NCC(C)OC(=O)C2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


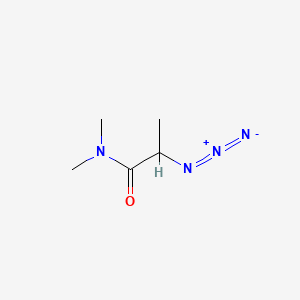
![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
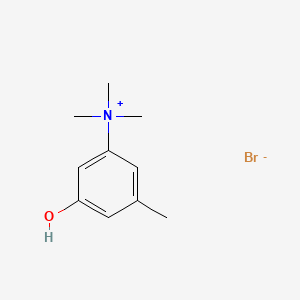

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
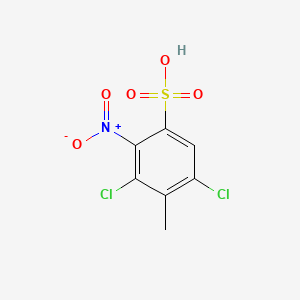
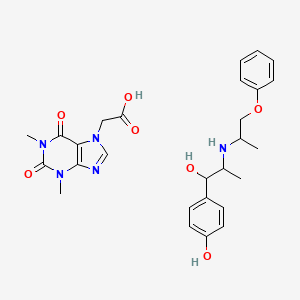

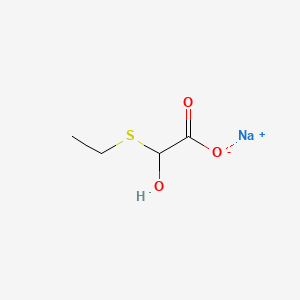
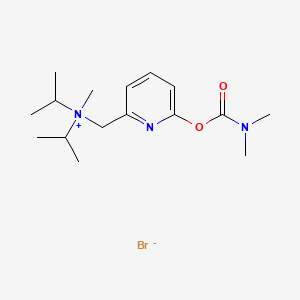
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
